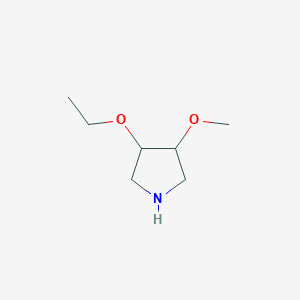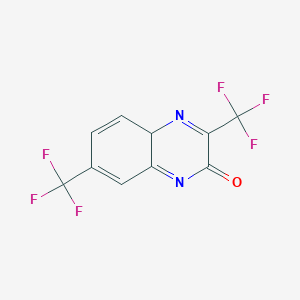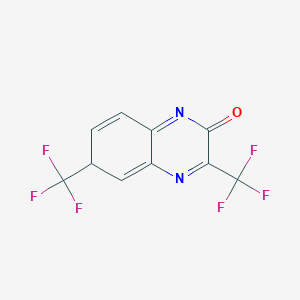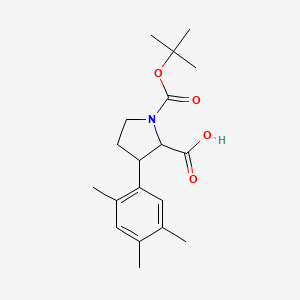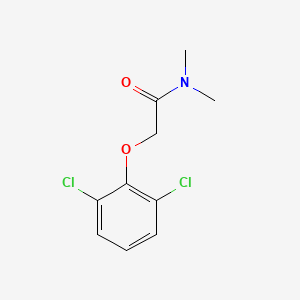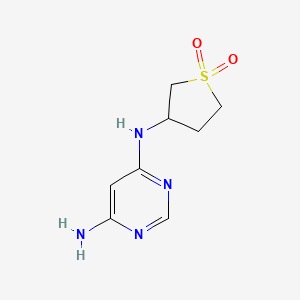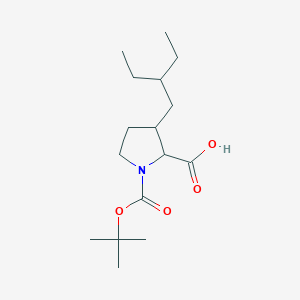![molecular formula C10H9NO2S B1470016 Ácido 1-[(tiofen-3-il)metil]-1H-pirrol-3-carboxílico CAS No. 1515969-56-8](/img/structure/B1470016.png)
Ácido 1-[(tiofen-3-il)metil]-1H-pirrol-3-carboxílico
Descripción general
Descripción
1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
El tiofeno y sus derivados sustituidos, como el compuesto en cuestión, son una clase muy importante de compuestos heterocíclicos con diversas aplicaciones en la química medicinal . Se ha informado que poseen una amplia gama de propiedades terapéuticas .
Propiedades antiinflamatorias y antipsicóticas: Estos compuestos son efectivos en sus funciones biológicas y fisiológicas, como antiinflamatorias y antipsicóticas .
Propiedades antiarrítmicas y ansiolíticas: También exhiben propiedades antiarrítmicas y ansiolíticas .
Propiedades antifúngicas y antioxidantes: Además, estos compuestos tienen propiedades antifúngicas y antioxidantes .
Propiedades moduladoras del receptor de estrógeno y antimitóticas: Son conocidos por sus propiedades moduladoras del receptor de estrógeno y antimitóticas .
Propiedades antimicrobianas, inhibidoras de quinasas y anticancerígenas: Por último, tienen propiedades antimicrobianas, inhibidoras de quinasas y anticancerígenas .
Química Industrial y Ciencia de Materiales
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno desempeñan un papel destacado en el avance de los semiconductores orgánicos .
Transistores de efecto de campo orgánico (OFET)
Estos compuestos se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) .
Diodos orgánicos emisores de luz (OLED)
También se aplican en la fabricación de diodos orgánicos emisores de luz (OLED) .
Detección de Bioanalitos
Los polielectrolitos conjugados (CPE) que contienen cadenas principales conjugadas hidrofóbicas con grupos hidrofílicos en las cadenas laterales, como el compuesto en cuestión, se utilizan como agentes de detección solubles en agua para detectar ADN, proteínas, pequeños bioanalitos, iones metálicos y tensioactivos .
Mecanismo De Acción
Target of Action
It’s worth noting that both thiophene and indole derivatives, which share structural similarities with this compound, have been reported to bind with high affinity to multiple receptors . These interactions can lead to a variety of biological effects, making these compounds a potential class of biologically active compounds .
Mode of Action
Similar compounds, such as thiophene and indole derivatives, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as thiophene and indole derivatives, have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds, such as thiophene and indole derivatives, have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Análisis Bioquímico
Biochemical Properties
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing its distribution within biological systems .
Cellular Effects
The effects of 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid on cells are diverse. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory responses. This compound has been shown to modulate gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate antioxidant enzymes or downregulate pro-inflammatory cytokines, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding may result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade in the presence of light or heat. Long-term exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity .
Metabolic Pathways
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism may also affect its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its role in regulating cellular processes, such as gene expression and metabolic pathways .
Propiedades
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9-1-3-11(6-9)5-8-2-4-14-7-8/h1-4,6-7H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOKOIOYVFUQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
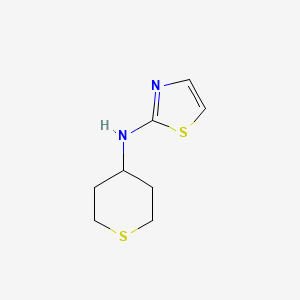
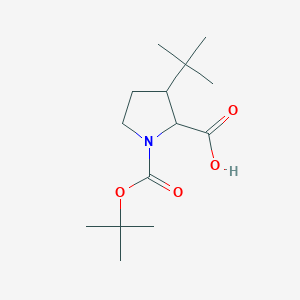
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
